molecular formula C9H6BrF2NO B1377327 4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile CAS No. 1261617-91-7

4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile

Cat. No.: B1377327
CAS No.: 1261617-91-7
M. Wt: 262.05 g/mol
InChI Key: SDKSPIZEQXQXLF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C9H6BrF2NO and its molecular weight is 262.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(bromomethyl)-3-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2NO/c10-4-7-2-1-6(5-13)3-8(7)14-9(11)12/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKSPIZEQXQXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile, a key intermediate in medicinal chemistry. We will delve into its chemical properties, a plausible synthetic route, its significance in drug design, and essential safety protocols. This document is intended to serve as a foundational resource for scientists engaged in the synthesis and application of novel therapeutic agents.

Core Molecular Attributes

This compound is a substituted aromatic compound featuring three key functional groups that make it a highly valuable and reactive building block in organic synthesis: a reactive bromomethyl group, a metabolically robust difluoromethoxy group, and a versatile nitrile moiety.

PropertyValueSource
Molecular Formula C₉H₆BrF₂NO[1]
Molecular Weight 260.96 g/mol [1]
CAS Number 1261617-91-7[1]

Strategic Importance in Medicinal Chemistry

The unique combination of functional groups in this compound positions it as a strategic tool for drug development.

  • The Difluoromethoxy (-OCF₂H) Group: The incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry, often used to enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. The difluoromethoxy group, in particular, is a valuable bioisostere for other functionalities like hydroxyl or thiol groups.[5] It can increase lipophilicity, which may improve membrane permeability, and its resistance to enzymatic cleavage (e.g., by cytochrome P450 enzymes) can lead to a longer plasma half-life and improved bioavailability.[6] The successful use of the difluoromethoxy group in approved drugs like roflumilast underscores its significance.[6]

  • The Bromomethyl (-CH₂Br) Group: The benzylic bromide is a highly reactive electrophilic handle. It is susceptible to nucleophilic substitution, making it an excellent anchor point for introducing a wide variety of molecular fragments. This reactivity is fundamental to its role as a versatile intermediate, allowing for the construction of more complex molecular architectures.[1][7]

  • The Nitrile (-C≡N) Group: The nitrile group is another important functional group in pharmaceuticals. It can participate in various chemical transformations to create different heterocyclic rings, or it can act as a key binding element within a receptor pocket. Its inclusion can also favorably modulate the physicochemical properties of a molecule, such as solubility and systemic exposure.[8]

Synthesis and Reactivity

Proposed Synthetic Workflow

A logical approach would start from a commercially available substituted toluene. The synthesis would involve the introduction of the difluoromethoxy group, followed by benzylic bromination.

Synthetic_Workflow A 1. Starting Material (e.g., 3-hydroxy-4-methylbenzonitrile) B 2. Difluoromethylation (e.g., with chlorodifluoromethane) A->B Introduce -OCF₂H group C 3. Benzylic Bromination (e.g., with NBS and a radical initiator) B->C Introduce benzylic bromide D 4. Final Product This compound C->D Purification

Sources

Technical Guide: Trifluoromethoxy vs. Difluoromethoxy Benzonitriles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Switch"

In the optimization of benzonitrile-based pharmacophores, the choice between a trifluoromethoxy (


)  and a difluoromethoxy (

)
substituent is rarely a binary decision based solely on lipophilicity. It represents a strategic divergence between conformational locking/metabolic blocking (

) and lipophilic hydrogen bond donation (

).[1]

This guide analyzes the structural and synthetic distinctness of these two moieties attached to a benzonitrile scaffold. While the nitrile group (


) acts as a strong electron-withdrawing anchor, the fluorinated alkoxy groups modulate the molecule's interaction with the biological target through fundamentally different mechanisms.

Physicochemical Profiling

The primary distinction lies in the "Lipophilicity-Interaction" trade-off.[1] The


 group is a "super-lipophilic" shield, whereas 

acts as a "chameleon," capable of donating a hydrogen bond despite its fluorinated nature.
Table 1: Comparative Physicochemical Parameters
ParameterTrifluoromethoxy (

)
Difluoromethoxy (

)
Methoxy (

)
Implication
Hansch Lipophilicity (

)


to



dramatically increases membrane permeability and non-specific binding.[1]
Hammett Constant (

)



Both are electron-withdrawing by induction, but

is significantly stronger, affecting the nitrile's electrophilicity.[1]
H-Bond Donor Acidity (

)
0.00 (None)~0.10 0.00

can act as a bioisostere for

or

with better permeability.
Conformational Bias Orthogonal (~90°) Adaptive (0° - 60°) Planar (0°)

twists out of plane to minimize electronic repulsion;

is more flexible.[1]
The "Lipophilic Hydrogen Bond Donor" Effect

The


 group possesses a unique property: the Lipophilic Hydrogen Bond Donor . The two fluorine atoms exert a strong inductive effect (

), polarizing the C-H bond and rendering the proton acidic.
  • Acidity: The

    
     of the C-H bond is lowered significantly. On a benzonitrile scaffold, the electron-withdrawing nature of the nitrile group further acidifies this proton, enhancing its ability to interact with backbone carbonyls in the target protein [1].
    

Structural Biology & Conformation

The spatial arrangement of these groups dictates their fit within a binding pocket.

The Orthogonal Twist ( )

The


 group typically adopts a conformation orthogonal to the aromatic ring. This is driven by negative hyperconjugation  (

) and steric repulsion between the large fluorine atoms and the ortho-protons of the benzene ring.[2]
  • Utility: Forces the molecule into a specific 3D shape, potentially filling hydrophobic pockets or breaking planar stacking.

The Adaptive Donor ( )

The


 group is conformationally dynamic.[3] It can adopt a planar conformation to maximize resonance or rotate to position the acidic proton for hydrogen bonding. This "adaptive" nature allows it to pay a lower entropic penalty upon binding compared to rigid groups [2].[1]

conformation_logic cluster_0 Physicochemical Decision Tree Start Lead Optimization Goal NeedH Need H-Bond Donor? Start->NeedH MaxLip Need Max Lipophilicity? NeedH->MaxLip No OCHF2 Select -OCHF2 (Lipophilic Donor) NeedH->OCHF2 Yes (Bioisostere for -OH) OCF3 Select -OCF3 (Orthogonal Shield) MaxLip->OCF3 Yes (Metabolic Block) MaxLip->OCHF2 No (Fine-tuning)

Caption: Decision logic for selecting between trifluoromethoxy and difluoromethoxy substituents based on SAR requirements.

Synthetic Methodologies

Synthesizing these moieties on a benzonitrile scaffold requires distinct strategies. Direct electrophilic introduction is difficult due to the deactivated nature of the benzonitrile ring.

Protocol A: Synthesis of 4-(Difluoromethoxy)benzonitrile

Target: Introduction of


 via alkylation.

Mechanism: This reaction proceeds via the in-situ generation of difluorocarbene (


) from sodium chlorodifluoroacetate, which inserts into the O-H bond of the phenol.

Reagents:

  • 4-Hydroxybenzonitrile (1.0 equiv)[1]

  • Sodium chlorodifluoroacetate (

    
    ) (2.5 equiv)
    
  • Potassium carbonate (

    
    ) (2.0 equiv)
    
  • DMF / Water (9:1 ratio)

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with 4-hydroxybenzonitrile (10 mmol) and

    
     (20 mmol) in DMF (
    
    
    
    ) and water (
    
    
    ).
  • Degassing: Sparge the solution with nitrogen for 15 minutes to remove oxygen (prevents side oxidation).

  • Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol).

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Note: The temperature is critical to decarboxylate the reagent and generate the carbene.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (

    
    ) and wash with brine (
    
    
    
    ) to remove DMF.
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
    
Protocol B: Synthesis of 4-(Trifluoromethoxy)benzonitrile

Target: Introduction of


 via Oxidative Trifluoromethoxylation.

Direct trifluoromethoxylation of arenes is challenging. The most robust "Application Scientist" method utilizes a silver-mediated reaction with Togni-type reagents on a phenol precursor, rather than harsh


 fluorination [3].

Reagents:

  • 4-Hydroxybenzonitrile (1.0 equiv)[1]

  • 
     (Silver bis(trifluoromethanesulfonyl)imide) (Catalytic)
    
  • Selectfluor (Oxidant)

  • 
     (Ruppert-Prakash Reagent) + AgF sources (Alternative: Togni Reagent II)
    
  • Preferred Route for Stability: Conversion of Phenol to Aryl Xanthate followed by Oxidative Fluorodesulfurization.[1]

Optimized Lab Protocol (Oxidative Fluorodesulfurization):

  • Xanthate Formation: React 4-hydroxybenzonitrile with thiophosgene followed by an alcohol, or use a specific trifluoromethylating kit (e.g., reagents derived from Ngai et al. [4]).[1]

  • Modern Direct Method (Silver-Mediated):

    • Dissolve 4-hydroxybenzonitrile in DCM.

    • Add

      
       (generated in situ from 
      
      
      
      and
      
      
      ) – Note: This is chemically difficult.
    • Practical Alternative: React the corresponding aryl boronic acid (4-cyanophenylboronic acid) with a trifluoromethoxide source (e.g., Togni reagent derivative) under oxidative conditions.

Standard Validated Pathway (Boronic Acid Route):

  • Substrate: 4-Cyanophenylboronic acid (

    
    ).
    
  • Reagent: Togni Reagent II (

    
    ).
    
  • Catalyst: Copper(I) thiophene-2-carboxylate (

    
    ) (
    
    
    
    ).[1]
  • Solvent: Acetonitrile,

    
    , 12h.
    
  • Result: Yields 4-(trifluoromethoxy)benzonitrile.

synthesis_workflow cluster_OCHF2 Difluoromethoxy Synthesis cluster_OCF3 Trifluoromethoxy Synthesis Phenol 4-Hydroxybenzonitrile Product1 4-(Difluoromethoxy) benzonitrile Phenol->Product1 100°C, DMF/H2O Carbene Insertion Reagent1 ClCF2COONa (Carbene Source) Reagent1->Phenol Boronic 4-Cyanophenyl boronic acid Product2 4-(Trifluoromethoxy) benzonitrile Boronic->Product2 CuTc cat., 60°C Oxidative Coupling Reagent2 Togni Reagent II (CF3O Source) Reagent2->Boronic

Caption: Comparative synthetic workflows. Note the divergence in starting material (Phenol vs. Boronic Acid) for optimal yields.

Metabolic Stability & Toxicology[3]

Oxidative Dealkylation
  • 
    :  The C-F bond strength (
    
    
    
    ) and the absence of abstractable protons render this group metabolically inert. It effectively blocks P450-mediated oxidation at the para-position.[1]
  • 
    :  While significantly more stable than a methoxy group (
    
    
    
    ), the C-H bond is a potential site for metabolism. CYP450 enzymes can hydroxylate this position, leading to defluorination and release of the phenol. However, the electron-withdrawing nitrile group on the ring deactivates the C-H bond towards radical abstraction, enhancing stability compared to electron-rich aromatics [5].
Toxicology

Both groups are generally considered safe bioisosteres.[1] However, metabolic cleavage of


 can theoretically release difluorophosgene equivalents, though this is rare in stable benzonitrile systems. 

is preferred for reducing clearance (

) in high-turnover compounds.[1]

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[4] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Available at: [Link]

  • Liu, J. B., et al. (2015). "Silver-Mediated Trifluoromethoxylation of Arylboronic Acids." Angewandte Chemie International Edition. Available at: [Link]

  • Ngai, M. Y., et al. (2018). "Access to Trifluoromethoxy-Arenes via Radical Trifluoromethoxylation." Nature Chemistry.[1] Available at: [Link]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Reaction Conditions for Benzyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl bromides are privileged electrophiles in organic synthesis due to the activation provided by the adjacent aromatic ring. However, this same activation creates a mechanistic duality—facilitating both


 and 

pathways—that can lead to competitive side reactions (hydrolysis, dimerization) if conditions are not rigorously controlled. This guide provides optimized protocols for

-,

-, and

-benzylation, grounded in mechanistic analysis of solvent, base, and catalyst effects.

Mechanistic Insight: The Benzyl Duality

The reactivity of benzyl bromide is defined by the stabilization of the transition state by the


-system of the benzene ring. This allows the substrate to shift between mechanisms based on environmental factors.
  • 
     Pathway:  The 
    
    
    
    -system stabilizes the
    
    
    -like transition state, lowering the activation energy for backside attack. This is the preferred pathway for high-yield synthesis using strong nucleophiles in aprotic solvents.
  • 
     Pathway:  The resulting benzyl carbocation is resonance-stabilized.[1] This pathway competes in protic solvents or with weak nucleophiles, often leading to racemization (if chiral) or solvolysis byproducts (benzyl alcohol/ether).
    
Figure 1: Mechanistic Decision Tree & Pathway Competition

BenzylMechanism Substrate Benzyl Bromide (Ph-CH2-Br) Solvent_Protic Polar Protic Solvent (MeOH, EtOH, H2O) Substrate->Solvent_Protic Solvolysis Risk Solvent_Aprotic Polar Aprotic Solvent (DMF, Acetone, MeCN) Substrate->Solvent_Aprotic Nucleophile Activation TS_SN1 Carbocation Intermediate (Resonance Stabilized) Solvent_Protic->TS_SN1 Stabilizes Ions TS_SN2 Concerted Transition State (Backside Attack) Solvent_Aprotic->TS_SN2 Destabilizes Nu- Prod_SN1 Racemization / Solvolysis (Mixed Products) TS_SN1->Prod_SN1 Prod_SN2 Inversion / Substitution (Clean Product) TS_SN2->Prod_SN2

Caption: Mechanistic divergence of benzyl bromide substitution driven by solvent polarity and nucleophile strength.[1]

Critical Reaction Parameters

Solvent Selection Matrix

The choice of solvent is the primary determinant of reaction rate and selectivity.

Solvent ClassExamplesDielectric Const. (

)
Mechanism FavoredApplication Note
Polar Aprotic DMF, DMSO36 - 47

(Fast)
Recommended. Maximizes nucleophilicity. Hard to remove; requires aqueous workup.
Polar Aprotic Acetone, MeCN21 - 37

(Mod.)
Standard. Easy removal (volatile). Acetone is ideal for Finkelstein conditions.
Polar Protic MeOH, EtOH24 - 33

/ Solvolysis
Avoid unless solvolysis is desired. High risk of benzyl ether byproduct formation.
Non-Polar Toluene, DCM2 - 9

(Slow)
Requires Phase Transfer Catalyst (PTC) (e.g., TBAI) to solubilize nucleophile.
The Finkelstein Effect (Catalytic Iodide)

Adding a catalytic amount (10-20 mol%) of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) significantly accelerates sluggish reactions.

  • Mechanism:

    
     is displaced by 
    
    
    
    (better nucleophile) to form Benzyl-I (better leaving group), which then reacts rapidly with the target nucleophile.
  • Recommendation: Mandatory for sterically hindered nucleophiles or electron-rich benzyl bromides (which deactivate the electrophile towards

    
    ).
    

Standard Operating Protocols (SOPs)

Protocol A: -Benzylation of Phenols (Williamson Ether Synthesis)

Target: Synthesis of Benzyl Phenyl Ethers. Key Challenge: Preventing C-alkylation (on the ring) and hydrolysis.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with

    
    .
    
  • Reagents:

    • Phenol substrate (1.0 equiv)

    • Benzyl Bromide (1.1 - 1.2 equiv)

    • 
       (anhydrous, 2.0 equiv) - Acts as a base and HBr scavenger.
      
    • Solvent: Acetone (0.2 M concentration) or Acetonitrile (for higher temp).

    • Catalyst: TBAI (0.1 equiv) - Optional, for unreactive phenols.

  • Procedure:

    • Dissolve phenol in solvent. Add

      
      . Stir at RT for 15 min to form the phenoxide.
      
    • Add Benzyl Bromide dropwise (Caution: Lachrymator).

    • Heat to reflux (

      
      C for Acetone, 
      
      
      
      C for MeCN). Monitor via TLC (typically 2-6 hours).
  • Workup:

    • Cool to RT. Filter off solid salts (

      
      , excess 
      
      
      
      ).
    • Concentrate filtrate.[2] Redissolve in EtOAc, wash with 1M NaOH (removes unreacted phenol) then Brine.

    • Dry over

      
      , filter, and concentrate.[3]
      
Protocol B: -Benzylation of Secondary Amines

Target: Tertiary Amines. Key Challenge: Over-alkylation (quaternization) is less of a risk with secondary amines but critical with primary amines.

  • Setup: Standard reaction vessel, room temperature.

  • Reagents:

    • Secondary Amine (1.0 equiv)

    • Benzyl Bromide (1.05 equiv) - Slight excess ensures completion.

    • Base:

      
       or DIPEA (1.5 equiv) - Organic bases preferred for solubility.
      
    • Solvent: DCM or DMF.

  • Procedure:

    • Dissolve amine and base in solvent. Cool to

      
      C if amine is volatile or reactive.
      
    • Add Benzyl Bromide slowly. Allow to warm to RT.

    • Stir 4-12 hours.

  • Purification (Scavenging Excess BnBr):

    • Crucial Step: If Benzyl Bromide remains, add a "scavenger" amine (e.g., N,N-dimethylethylenediamine) or simply stir with aqueous ammonia for 30 mins. This converts toxic BnBr into a water-soluble ammonium salt.[4]

    • Perform acid-base extraction to isolate the product.

Protocol C: -Alkylation of Active Methylenes

Target:


-Benzylated Malonates/Esters.
Key Challenge:  Double alkylation and O-alkylation.
  • Setup: Dry glassware, inert atmosphere (

    
    ) is mandatory .
    
  • Reagents:

    • Diethyl Malonate (1.0 equiv)[5]

    • Base: NaH (60% in oil, 1.1 equiv) or NaOEt (freshly prepared).

    • Benzyl Bromide (1.0 equiv).

    • Solvent: Anhydrous THF (for NaH) or EtOH (for NaOEt).

  • Procedure:

    • Enolate Formation: Suspend NaH in THF at

      
      C. Add Diethyl Malonate dropwise. Evolution of 
      
      
      
      gas will occur. Stir 30 min at
      
      
      C -> RT until clear (enolate formed).
    • Alkylation: Cool back to

      
      C. Add Benzyl Bromide dropwise.
      
    • Reflux for 4-8 hours.

  • Workup:

    • Quench carefully with sat.

      
      .[6] Extract with 
      
      
      
      .

Troubleshooting & Optimization

Removing Excess Benzyl Bromide

Benzyl bromide is a potent lachrymator and difficult to remove by simple evaporation (high boiling point:


C).
  • Chemical Method (Recommended): Add an excess of a secondary amine (e.g., morpholine) or triethylamine to the reaction mixture 30 minutes before workup. This converts BnBr into a quaternary ammonium salt, which partitions into the aqueous layer during extraction [1].

  • Chromatography: BnBr is non-polar (

    
     in Hex/EtOAc). It elutes quickly. Ensure your product has a distinct 
    
    
    
    .
Handling "Sluggish" Reactions

If conversion is <50% after 12 hours:

  • Add Iodide: Add 10 mol% TBAI.

  • Change Solvent: Switch from Acetone to DMF (higher T, better solubility).

  • Check Hammett Effects: Electron-withdrawing groups (e.g.,

    
    ) on the benzyl ring slow down
    
    
    
    but may also retard
    
    
    if the transition state has significant cationic character. Increase temperature for these substrates [2].

References

  • BenchChem.[7] Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. Retrieved from

  • Aslam, M. H., et al. Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides. Indian Journal of Chemistry. Retrieved from

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Retrieved from

  • Master Organic Chemistry. The SN1 Reaction Mechanism.[1] Retrieved from

  • Org. Synth. 1990, Coll.[8] Vol. 7, 386. 4-Benzyloxy-2-Butanone.[8] Retrieved from

Sources

Advanced Application Note: 4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from flexible polyethylene glycol (PEG) linkers to rigid, functionalized aromatic linkers represents a paradigm shift in Proteolysis Targeting Chimera (PROTAC) design. 4-(Bromomethyl)-3-(difluoromethoxy)benzonitrile (CAS: 1261617-91-7) serves as a high-value "Linker-Head" intermediate. Its unique substitution pattern addresses three critical challenges in degrader development:

  • Conformational Restriction: The benzene core reduces the entropic penalty of ternary complex formation.

  • Metabolic Stability: The difluoromethoxy (-OCHF

    
    ) group acts as a lipophilic bioisostere to the methoxy group, blocking oxidative 
    
    
    
    -dealkylation.[1]
  • Synthetic Versatility: The bromomethyl motif serves as a highly reactive electrophile for rapid

    
     coupling, while the nitrile group provides a handle for dipole modulation or further orthogonal transformation.
    

This guide details the design rationale, synthetic protocols, and validation workflows for integrating this scaffold into next-generation degraders.

Chemical Profile & Handling

PropertySpecification
Compound Name This compound
CAS Number 1261617-91-7
Molecular Formula C

H

BrF

NO
Molecular Weight 262.05 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate
Stability Moisture sensitive (benzyl bromide); Store at 2-8°C under inert gas
Hazards Lachrymator, Skin/Eye Irritant (Handle in Fume Hood)

Strategic Design Rationale

The "Linkerology" of Rigidity and Fluorine

Unlike flexible PEG chains, which often suffer from poor cell permeability and low oral bioavailability, rigid linkers based on phenyl rings can improve the "drug-likeness" of PROTACs.

  • The Difluoromethoxy Effect: The -OCHF

    
     group is a critical design element.[1] It functions as a hydrogen bond donor (unlike -OCH
    
    
    
    or -OCF
    
    
    ) and modulates lipophilicity (
    
    
    ). Crucially, the C-F bonds prevent rapid metabolic clearance via CYP450-mediated
    
    
    -dealkylation, a common failure point for methoxy-substituted linkers.
  • The Nitrile Handle: The -CN group at the para or meta position relative to the linkage points exerts a strong electron-withdrawing effect, lowering the pKa of adjacent protons and potentially engaging in specific interactions within the E3 ligase or Target Protein solvent channel.

Decision Logic: When to use this Linker?

LinkerSelection Start PROTAC Design Phase Permeability Is Cell Permeability Low? Start->Permeability Metabolism Is Linker Metabolically Unstable? Permeability->Metabolism Yes UsePEG Use Standard PEG/Alkyl Chain Permeability->UsePEG No (Permeability OK) Entropy Is Ternary Complex Weak? Metabolism->Entropy Yes (High Clearance) Metabolism->UsePEG No Entropy->UsePEG Flexibility Required UseThis Use this compound Entropy->UseThis Need Rigidity/Bioisostere

Figure 1: Decision tree for selecting rigid fluorinated linkers over standard PEG chains.

Experimental Protocols

Protocol A: Coupling to Ligand (Warhead or E3 Binder)

This protocol describes the alkylation of a nucleophilic ligand (containing a phenol, amine, or hydroxamate) with the benzyl bromide moiety.

Reagents:

  • Nucleophilic Ligand (e.g., Lenalidomide derivative with free amine/phenol).

  • This compound (1.1 equiv).

  • Base: K

    
    CO
    
    
    
    (for phenols) or DIPEA (for amines).
  • Solvent: Anhydrous DMF or Acetonitrile (ACN).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Nucleophilic Ligand (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add K

    
    CO
    
    
    
    (2.0 equiv) or DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 15 minutes.
  • Alkylation: Add This compound (1.1 equiv) dropwise (dissolved in minimal DMF).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the consumption of the starting material and appearance of the product mass (

    
     shift typically).
    
    • Note: If reaction is sluggish, heat to 40°C. Avoid temperatures >60°C to prevent nitrile hydrolysis.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Downstream Functionalization (Optional)

If the nitrile group is intended as a reactive handle rather than a passive structural element, it can be reduced to a primary amine for further chain extension.

  • Reduction: Dissolve the intermediate from Protocol A in MeOH/NH

    
    .
    
  • Catalyst: Add Raney Nickel (catalytic amount) or Pd/C.

  • Hydrogenation: Stir under H

    
     atmosphere (balloon) for 4–12 hours.
    
  • Result: The -CN converts to -CH

    
    NH
    
    
    
    , providing a new attachment point for the second ligand via amide coupling.

Synthesis Workflow Visualization

SynthesisWorkflow Input1 Ligand (Warhead/E3) (Nucleophile: -OH, -NH2) Reaction S_N2 Alkylation (K2CO3, DMF, RT) Input1->Reaction Input2 Linker Precursor (Benzyl Bromide) Input2->Reaction Intermed Intermediate (Ligand-Linker-CN) Reaction->Intermed PathA Path A: Direct Use (CN as structural element) Intermed->PathA PathB Path B: Reduction (CN -> CH2NH2) Intermed->PathB Final Final PROTAC Assembly PathA->Final PathB->Final

Figure 2: Synthetic workflow for incorporating the benzonitrile linker.

Quality Control & Validation

Analytical Characterization
  • 1H NMR: Look for the disappearance of the benzylic -CH

    
    Br doublet (~4.5 ppm) and appearance of the alkylated benzylic signal (~4.2–5.0 ppm depending on nucleophile).
    
  • 19F NMR: The -OCHF

    
     group typically appears as a doublet (~ -80 ppm) due to geminal H-F coupling. This is a diagnostic handle for quantifying linker incorporation.
    
  • LC-MS: Confirm purity >95%. The nitrile group often gives a weak dipole, so ionization efficiency may vary.

Biological Validation (Standard PROTAC Assays)
  • Binary Binding (FP/SPR): Verify the PROTAC still binds the E3 ligase and POI individually. The rigid linker should not sterically clash with the binding pockets.

  • Ternary Complex Formation (TR-FRET): Assess the cooperativity (

    
    ). Rigid linkers often yield higher cooperativity than PEG.
    
  • Degradation Assay (Western Blot/HiBiT): Treat cells (e.g., HEK293, HeLa) for 6–24 hours. Measure

    
     (Potency) and 
    
    
    
    (Efficacy).
    • Expectation: The OCHF

      
       group may improve intracellular concentration compared to non-fluorinated analogs due to better permeability.
      

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Alkylation Hydrolysis of Benzyl BromideEnsure DMF is anhydrous; keep reaction dry. Use fresh reagent.
Nitrile Hydrolysis Basic conditions too harshSwitch from KOH/NaOH to DIPEA or K

CO

. Avoid heating >60°C.
Poor Solubility Rigid aromatic core aggregationAdd a short solubilizing group (e.g., piperazine) on the other side of the linker.
No Degradation Incorrect Linker GeometryThe rigid linker may be "too short" or "wrong angle." Screen meta vs para isomers.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[2] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase for targeted protein degradation. Journal of the American Chemical Society, 142(14), 6461-6466. Link

  • Li, S., et al. (2022). Recent advances in the discovery of novel PROTACs linkers. Future Medicinal Chemistry, 14(15). Link

Sources

synthesis of 3-difluoromethoxy-4-cyanophenylalanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 3-difluoromethoxy-4-cyanophenylalanine , a highly specialized non-canonical amino acid. This scaffold combines two potent peptidomimetic strategies: the difluoromethoxy group (


) , a lipophilic hydrogen bond donor acting as a phenol bioisostere, and the cyano group (

)
, which provides metabolic stability and rigid electronic withdrawal.

This protocol is designed for medicinal chemists requiring high enantiopurity (>98% ee) and scalability. It utilizes a "late-stage functionalization" logic, starting from a halogenated tyrosine derivative, to minimize the risk of racemization and maximize yield.

Key Chemical Advantages[1][2]
  • Metabolic Stability: The

    
     group blocks Phase I metabolic oxidation (O-dealkylation) typical of methoxy groups.
    
  • Bioisosterism:

    
     acts as a lipophilic bioisostere of a phenol, retaining H-bond donor capability (via the acidic 
    
    
    
    ) while increasing membrane permeability (
    
    
    vs.
    
    
    ).
  • Orthogonal Reactivity: The sequence prioritizes O-alkylation before metal-catalyzed cyanation to prevent catalyst poisoning.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases to preserve the chiral integrity of the


-carbon. We utilize N-Boc-3-hydroxy-4-iodo-L-phenylalanine methyl ester  as the divergent starting material. This scaffold allows for the sequential installation of the difluoromethoxy group followed by the cyano group.

Retrosynthesis cluster_logic Strategic Logic Target Target: 3-difluoromethoxy-4-cyanophenylalanine Precursor1 Precursor A: Protected 4-Cyano Intermediate Target->Precursor1 Global Deprotection (Acid Hydrolysis) Precursor2 Precursor B: Protected 4-Iodo-3-OCHF2 Intermediate Precursor1->Precursor2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0)) SM Starting Material: N-Boc-3-hydroxy-4-iodo-Phe-OMe Precursor2->SM O-Difluoromethylation (ClCF2CO2Na, Base) Note1 Cyanation is performed LAST to avoid hydrolysis of nitrile during alkylation steps.

Figure 1: Retrosynthetic logic prioritizing the installation of the labile difluoromethoxy group prior to the metal-catalyzed cyanation.

Experimental Protocols

Protocol A: O-Difluoromethylation via Difluorocarbene

Objective: Selective alkylation of the phenolic oxygen using Sodium Chlorodifluoroacetate (SCDA). Rationale: SCDA is a bench-stable solid that releases difluorocarbene (


) upon thermal decarboxylation. This method avoids ozone-depleting gases (Freon-22) and harsh bases that could racemize the amino acid.

Reagents:

  • Substrate: N-Boc-3-hydroxy-4-iodo-L-phenylalanine methyl ester (1.0 equiv)

  • Reagent: Sodium 2-chloro-2,2-difluoroacetate (SCDA) (2.5 equiv)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF/Water (10:1 v/v) – Water aids in protonation of the intermediate anion.

Step-by-Step Procedure:

  • Setup: Charge a flame-dried 3-neck round bottom flask with the substrate (10 mmol),

    
     (30 mmol), and DMF (50 mL).
    
  • Degassing: Sparge the mixture with Argon for 15 minutes.

  • Reagent Addition: Add SCDA (25 mmol) in one portion.

  • Reaction: Heat the mixture to 95°C (internal temperature).

    • Caution:

      
       gas evolution will occur. Ensure proper venting through a bubbler.
      
  • Monitoring: Stir for 4–6 hours. Monitor via TLC or LC-MS for the disappearance of the phenol. The product will be less polar.

  • Workup: Cool to room temperature. Dilute with EtOAc (150 mL) and wash with water (3 x 50 mL) and brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Criteria:

  • 
     NMR:  Look for a characteristic doublet (
    
    
    
    Hz) around -82 ppm .
  • Mechanism Note: The reaction proceeds via the insertion of

    
     into the phenoxide, forming a difluoromethyl anion, which is rapidly protonated by water.
    
Protocol B: Palladium-Catalyzed Cyanation

Objective: Conversion of the aryl iodide to an aryl nitrile. Rationale: We utilize Zinc Cyanide (


) with a Palladium(0) catalyst. This is superior to CuCN (Rosenmund-von Braun) which requires 200°C, and safer than NaCN. The 

/dppf system is robust for sterically crowded or electron-rich aryl iodides.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Source:

    
     (0.6 equiv) – Zinc cyanide delivers 2 CN groups.
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Additive: Zinc dust (10 mol%) – Keeps Pd active.

  • Solvent: Wet DMF or DMAc (0.1 M concentration).

Step-by-Step Procedure:

  • Inert Atmosphere: This reaction is highly oxygen sensitive . Perform in a glovebox or use strict Schlenk techniques.

  • Mixing: Combine substrate,

    
    , 
    
    
    
    , dppf, and Zn dust in a reaction vial.
  • Solvent: Add degassed DMF. Seal the vial with a crimp cap.

  • Reaction: Heat to 90°C for 12 hours.

    • Note: Do not exceed 100°C to prevent racemization of the

      
      -proton.
      
  • Workup (Quench): Cool to RT. Dilute with EtOAc.

    • Safety: Add saturated

      
       or dilute ammonia to complex any residual free cyanide/zinc.
      
  • Filtration: Filter through a pad of Celite to remove Pd black.

  • Purification: Flash chromatography. The nitrile product is usually more polar than the iodide precursor.

Validation Criteria:

  • IR Spectroscopy: Strong absorption band at ~2230 cm⁻¹ (C≡N stretch).

  • 
     NMR:  Appearance of the nitrile carbon signal at ~118 ppm .
    
Protocol C: Global Deprotection

Objective: Removal of Boc and Methyl ester protecting groups. Method: One-pot acidic hydrolysis is preferred to avoid basic conditions that might hydrolyze the nitrile to an amide.

  • Hydrolysis: Dissolve the intermediate in 4M HCl in Dioxane/Water (1:1).

  • Reaction: Stir at 60°C for 4 hours.

  • Isolation: Concentrate in vacuo. The product is isolated as the Hydrochloride salt.

  • Final QC: Chiral HPLC to verify enantiomeric excess (ee).

Analytical Data Summary

ParameterExpected Value / RangeNotes

NMR

-81.0 to -83.0 ppm
Doublet,

Hz. Distinctive for

.

NMR (methine)

6.50 - 6.90 ppm
Triplet (

Hz). The proton on the

group.
IR Spectrum 2225 - 2235 cm⁻¹Sharp, medium intensity band (Aryl Nitrile).
HRMS (ESI+) [M+H]+ calc. for

Exact mass confirmation required.
Chiral Purity > 98% eeDetermine via Chiralpak AD-H or OD-H column.

Troubleshooting & Expert Insights

The "Polymerization" Trap

Issue: During Protocol A, the reaction turns into a white gel, and yield is low. Cause: Rapid polymerization of difluorocarbene into polytetrafluoroethylene (PTFE) oligomers. Solution:

  • Concentration Control: Do not run the reaction too concentrated.

  • Slow Addition: Add the SCDA reagent in 3 portions over 1 hour rather than all at once.

  • Water Content: Ensure the 10:1 DMF:Water ratio is precise. Water is the proton source for the intermediate anion; without it, side reactions occur.

Racemization Control

Issue: Loss of optical activity during cyanation. Cause: High temperatures (>120°C) or strong bases. Solution:

  • Stick to Zn(CN)₂ . Avoid KCN or NaCN which create basic conditions.

  • Keep the temperature at 80-90°C. If the reaction is sluggish, add Zn dust rather than increasing heat.

Safety: Cyanide Handling

Although


 is covalent and safer than ionic cyanides, it releases toxic HCN upon contact with strong acids.
  • Always quench the cyanation workup with basic bleach (NaOCl + NaOH) or Ammonia to neutralize trace cyanide before disposal.

  • Never mix the cyanation waste stream directly with the acidic deprotection waste stream.

References

  • Bioisosteric Properties of Difluoromethoxy Groups Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Difluoromethylation Protocol (SCDA Reagent) Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Difluoromethylation of Aryl Iodides and Bromides with Difluoromethyltri(n-butyl)ammonium Chloride. Journal of the American Chemical Society, 135(15), 5555–5558. (See also: Org. Lett. 2013, 15, 5036 for SCDA specific protocol). [Link]

  • Palladium-Catalyzed Cyanation of Aryl Halides Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. [Link]

  • Properties of Fluorinated Amino Acids Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[2] European Journal of Organic Chemistry, 2011(18), 3261-3278. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of Bromomethyl Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for bromomethyl benzonitriles. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage and handling of these highly reactive and valuable chemical intermediates. Understanding the inherent instability of these molecules is critical to ensuring experimental success, maintaining reagent integrity, and ensuring laboratory safety.

Frequently Asked Questions (FAQs)
Q1: What are bromomethyl benzonitriles and why are they so reactive?

Bromomethyl benzonitriles (isomers: 2-, 3-, and 4-) are aromatic organic compounds featuring both a nitrile (-C≡N) group and a bromomethyl (-CH₂Br) group attached to a benzene ring.[1][2][3] Their high reactivity stems primarily from the bromomethyl group. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the resulting partial positive charge on the benzylic carbon during nucleophilic substitution reactions (both SN1 and SN2 pathways).[4] This makes the benzylic carbon highly susceptible to attack by a wide range of nucleophiles, including water.[5][6]

Q2: What are the immediate signs that my bromomethyl benzonitrile has degraded?

The most common visual indicators of degradation include:

  • Color Change: A pure compound is typically a white to off-white crystalline solid.[7] Degradation can lead to a yellow or brown discoloration.

  • Change in Physical State: The solid may appear clumpy, "wet," or oily due to the absorption of moisture and subsequent hydrolysis.

  • Inconsistent Analytical Data: The appearance of unexpected peaks in NMR, GC, or HPLC analyses is a definitive sign of impurity and degradation.

Q3: What are the primary chemical pathways for degradation?

The most significant and common degradation pathway is hydrolysis . Due to their high sensitivity to moisture, bromomethyl benzonitriles react with water (even atmospheric humidity) to form the corresponding hydroxymethyl benzonitrile (a benzyl alcohol derivative) and hydrobromic acid (HBr).[8][9] The HBr produced can then catalyze further degradation. Other potential degradation pathways include reaction with alcohols, amines, bases, and strong oxidizing agents.[8][10]

Q4: Are these compounds sensitive to light or heat?

Yes. Like many benzyl bromides, these compounds can be sensitive to light and heat.[7][11]

  • Heat: While the benzonitrile moiety itself is thermally stable, the bromomethyl group is not.[12] Excessive heat can accelerate decomposition, potentially releasing toxic gases like hydrogen bromide and nitrogen oxides.[8]

  • Light: Exposure to UV light can promote the formation of radical species, leading to unwanted side reactions and polymerization, which often manifests as discoloration.

Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific issues you may encounter and provides actionable solutions based on the chemical principles of degradation.

Scenario 1: My white crystalline powder has turned yellow and my reaction yields are low.
  • Probable Cause: This is a classic sign of minor degradation, likely caused by slow oxidation from air exposure or decomposition from light exposure over time. Even a small percentage of degradation reduces the molar equivalence of your starting material, leading to lower-than-expected yields.

  • Troubleshooting Steps:

    • Assess Purity: Before use, run a quick purity check (e.g., melting point, TLC, or ¹H NMR). Compare the results to the Certificate of Analysis (CoA) for a fresh lot.

    • Consider Purification: If the impurity level is low, recrystallization may be a viable option to purify the material. However, this must be done with anhydrous solvents and under an inert atmosphere.

    • Preventative Action: For future use, store the reagent in an amber glass bottle, purge the headspace with an inert gas (like argon or nitrogen) before sealing, and store it in a designated cool, dark, and dry location.[7][13]

Scenario 2: The material in the bottle is clumped, sticky, and has a sharp, acidic odor.
  • Probable Cause: This indicates severe degradation due to significant moisture exposure.[9] The material has undergone extensive hydrolysis, forming hydroxymethyl benzonitrile and HBr. The sticky texture is from the alcohol product and absorbed water, and the sharp odor is from the liberated HBr.

  • Troubleshooting Steps:

    • Do Not Use: The reagent is significantly compromised and will not provide reliable experimental results. The presence of HBr can also interfere with many reaction mechanisms.

    • Safe Disposal: The degraded material should be considered corrosive and disposed of according to your institution's hazardous waste protocols.

    • Review Handling Procedures: This level of degradation points to a significant breach in storage protocol. Ensure all users are aware that these reagents must be handled in a dry environment (e.g., a glove box or under a stream of inert gas) and that containers are sealed tightly immediately after use.[14][15]

Diagram: Primary Degradation Pathway via Hydrolysis

The following diagram illustrates the nucleophilic substitution reaction where water acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.

Hydrolysis cluster_products Degradation Products reactant1 Bromomethyl Benzonitrile (R-CH₂Br) product1 Hydroxymethyl Benzonitrile (R-CH₂OH) reactant1->product1 Nucleophilic Attack reactant2 Water (H₂O) product2 Hydrobromic Acid (HBr) reactant_center->product_center Moisture

Caption: Hydrolysis of bromomethyl benzonitrile.

Protocols for Preventing Degradation
Protocol 1: Recommended Storage Conditions

To ensure long-term stability, adherence to the following conditions is mandatory.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of decomposition reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen, the primary drivers of hydrolysis and oxidation.[8][9]
Container Tightly Sealed Amber Glass BottleProtects from light-induced degradation and prevents moisture ingress.[7][11] Glass is inert to the compound and HBr.
Location Cool, Dry, Well-Ventilated AreaEnsures a stable external environment and prevents accidental exposure to incompatible materials.[13][15]
Incompatibilities Store away from bases, alcohols, amines, strong oxidizing agents, and metals (especially steel).[8][10]These materials can react violently or catalyze rapid decomposition.[10]
Protocol 2: Step-by-Step Guide for Aliquoting and Use

This protocol minimizes exposure to atmospheric contaminants during handling.

  • Preparation:

    • Allow the sealed container of bromomethyl benzonitrile to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Prepare all necessary glassware (spatulas, weighing funnels, flasks) by oven-drying and cooling under a stream of inert gas or in a desiccator.

  • Inert Atmosphere Transfer:

    • Perform all weighing and transferring of the solid inside a glove box with a dry nitrogen or argon atmosphere.

    • Alternative (if no glove box): Create a positive pressure of inert gas over the reagent bottle while it is open. This can be done by inserting a needle connected to a gas line through the septum cap, with a second needle serving as an outlet.

  • Weighing and Dispensing:

    • Quickly weigh the desired amount of the reagent into the prepared, dry reaction vessel.

    • Avoid using metal spatulas if possible, as prolonged contact with some metals can be problematic.[8][10] A clean, dry glass or PTFE-coated spatula is preferable.

  • Resealing and Storage:

    • Immediately after dispensing, securely close the reagent bottle.

    • Purge the headspace of the bottle with a stream of inert gas for 10-15 seconds before tightening the cap.

    • Wrap the cap and neck of the bottle with Parafilm® for an extra barrier against moisture.

    • Return the container to its designated refrigerated storage location.[7]

By implementing these rigorous storage and handling protocols, you can significantly extend the shelf-life of your bromomethyl benzonitrile reagents and ensure the integrity and reproducibility of your experimental results.

References
  • Grokipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • Acros Organics. (2013). Safety Data Sheet: Benzyl-Bromide. Retrieved from [Link]

  • PubChem. (n.d.). Benzonitrile. Retrieved from [Link]

  • NJ.gov. (2000). Hazard Summary: Benzyl Bromide. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]

  • PubMed. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Retrieved from [Link]

  • PubMed. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. Retrieved from [Link]

  • ResearchGate. (2013). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Retrieved from [Link]

  • ResearchGate. (2025). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments - Insights into degradation pathways, persistent metabolites and involved degrader organisms. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Hydrolysis Reactions. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link].

  • PubChem. (n.d.). 2-(Bromomethyl)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)benzonitrile. Retrieved from [Link]

  • ResearchGate. (2025). Photocatalytic oxidation mechanism of benzonitrile in aqueous suspensions of titanium dioxide. Retrieved from [Link]

  • Quora. (2021). What are some short writing notes on mechanism of alkaline hydrolysis of methyl bromide or mechanism of SN2 reaction?. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: High-Resolution Purity Assessment of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated benzonitriles—critical intermediates for agrochemicals and liquid crystals—the separation of positional isomers (e.g., 2,6-difluorobenzonitrile vs. 2,4-difluorobenzonitrile) presents a significant chromatographic challenge. Standard alkyl-bonded phases (C18) often fail to resolve these species due to their identical molecular weights and nearly indistinguishable hydrophobicity (logP).

The Verdict: This guide establishes that Pentafluorophenyl (PFP) stationary phases , utilized with a Methanol-driven mobile phase , provide the superior selectivity required for GMP-level purity assessment. While C18 remains the industry workhorse for general potency, it lacks the shape selectivity and


-

interaction capability necessary to resolve fluorinated positional isomers.

The Challenge: Why C18 Fails

Fluorinated benzonitriles possess strong dipoles and electron-deficient aromatic rings.

  • The Problem: On a C18 column, retention is governed primarily by hydrophobic subtraction. Since the fluorine atom is small (Van der Waals radius similar to H) and highly electronegative, shifting a fluorine from the ortho to para position changes the overall hydrophobicity of the molecule negligibly.

  • The Result: Co-elution or "saddle" peaks, making accurate integration of impurities impossible (Resolution

    
    ).
    
Comparative Overview of Stationary Phases
FeatureC18 (Octadecylsilane) Biphenyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic +

-


-

, Dipole-Dipole, Shape Selectivity
Isomer Selectivity LowModerateHigh
Fluorine Recognition NoneLowHigh (F-F interactions)
Rec. Organic Solvent Acetonitrile (ACN)Methanol (MeOH)Methanol (MeOH)
Suitability General PotencyAromatic mixturesFluorinated Isomers

Strategic Method Development: The PFP Advantage

To achieve baseline separation of fluorinated isomers, we must exploit interactions orthogonal to hydrophobicity.

The Mechanism of Action

The PFP stationary phase consists of a propyl-linked phenyl ring with five fluorine atoms. This creates a highly electron-deficient ring system.

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with the electron-rich regions of the benzonitrile analyte (specifically the nitrile
    
    
    -system and the aromatic ring).
  • Dipole-Dipole: The strong dipole moments of the C-F bonds in the stationary phase interact with the dipoles of the analyte isomers.[1]

  • Shape Selectivity: The rigid planar structure of the PFP ligand can discriminate between the steric bulk of ortho-substituted vs. para-substituted isomers.

The Critical Role of Solvent Selection (MeOH vs. ACN)

This is the most common failure point in method development.

  • Acetonitrile (ACN): Contains a triple bond (

    
    ) with its own 
    
    
    
    electrons.[2] ACN molecules will compete with the analyte for the
    
    
    -active sites on the PFP column, effectively "suppressing" the selective interactions.
  • Methanol (MeOH): A protic solvent with no ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     electrons.[2] It is "
    
    
    
    -silent," allowing the unique interactions between the PFP ligand and the fluorinated benzonitrile to dominate.

Expert Insight: Switching from ACN to MeOH on a PFP column can often double the resolution (


) between aromatic isomers without changing the gradient slope.

Experimental Protocol

Equipment & Materials
  • System: UHPLC system with DAD (Diode Array Detector).

  • Columns:

    • Baseline: C18 Column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Recommended: PFP Core-Shell Column (e.g., Kinetex F5 or ACE C18-PFP, 100 x 2.1 mm, 1.7 or 2.6 µm).

  • Reagents: HPLC-grade Methanol, Milli-Q Water, Formic Acid (FA).

Optimized Method Conditions (PFP)
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of acidic impurities (e.g., benzoic acid hydrolysis products).
Mobile Phase B Methanol + 0.1% Formic AcidPromotes

-

interactions (unlike ACN).
Gradient 0-1 min: 30% B1-10 min: 30%

65% B10-12 min: 95% B (Wash)
Shallow gradient focused on the critical elution window of the isomers.
Flow Rate 0.4 mL/minOptimized for Van Deemter minimum of 2.6 µm particles.
Temp 35°CSlightly elevated temp improves mass transfer without reducing steric selectivity.
Detection UV @ 230 nmFluorinated benzonitriles typically have absorption maxima near 220-240 nm.
Experimental Results (Simulated Data)

Sample: Mixture of 2,6-difluorobenzonitrile (Target) and 2,4-difluorobenzonitrile (Impurity).

ColumnMobile PhaseRetention (Target)Retention (Impurity)Resolution (

)
Tailing Factor
C18 Water/ACN4.25 min4.32 min0.8 (Fail) 1.1
PFP Water/ACN5.10 min5.45 min1.9 (Pass) 1.2
PFP Water/MeOH 6.80 min 7.55 min 4.2 (Excellent) 1.05

Analysis: The switch to Methanol on the PFP phase drastically improved retention and selectivity, moving the resolution from a marginal 1.9 to a robust 4.2.

Visualizations

Diagram 1: Method Development Workflow

This decision tree illustrates the logical flow for selecting the correct column and solvent system.

MethodWorkflow Start Start: Purity Assessment Fluorinated Benzonitriles ScreenC18 Screen 1: C18 Column (Water / ACN) Start->ScreenC18 CheckRes Is Resolution (Rs) > 2.0? ScreenC18->CheckRes Success Validate Method (Standard C18) CheckRes->Success Yes SwitchCol Switch to PFP Column (Fluorophenyl) CheckRes->SwitchCol No (Co-elution) ScreenACN Screen 2: PFP + ACN SwitchCol->ScreenACN CheckRes2 Is Resolution (Rs) > 2.0? ScreenACN->CheckRes2 SwitchSolvent CRITICAL STEP: Switch Organic to Methanol CheckRes2->SwitchSolvent No (Pi-Cloud Suppression) FinalVal Final Validation (PFP + MeOH) CheckRes2->FinalVal Yes Optimize Optimize Gradient Slope (Shallow Gradient) SwitchSolvent->Optimize Optimize->FinalVal

Caption: Decision matrix for selecting PFP stationary phases and Methanol mobile phases for difficult isomer separations.

Diagram 2: Interaction Mechanism (PFP vs. C18)

Visualizing why PFP succeeds where C18 fails.

Mechanism cluster_0 C18 Interaction (Non-Specific) cluster_1 PFP Interaction (Specific) C18_Ligand C18 Ligand (Hydrophobic Alkyl Chain) Analyte_A Isomer A (Hydrophobic) C18_Ligand->Analyte_A Weak VdW Analyte_B Isomer B (Hydrophobic) C18_Ligand->Analyte_B Weak VdW PFP_Ligand PFP Ligand (Electron Deficient Ring) Analyte_Target Target Isomer (Electron Rich Nitrile) PFP_Ligand->Analyte_Target Pi-Pi Stacking PFP_Ligand->Analyte_Target Dipole-Dipole PFP_Ligand->Analyte_Target Shape Selectivity

Caption: Comparison of non-specific hydrophobic interactions (C18) vs. multi-mode specific interactions (PFP).

References

  • Waters Corporation. (2020). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from [Link]

  • Phenomenex. (2020).[3] Investigation on the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • MAC-MOD Analytical. C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Guide: Difluoromethoxy (-OCHF2) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of Difluoromethoxy (-OCHF2) derivatives. It is designed for medicinal chemists and analytical scientists characterizing fluorinated bioisosteres in drug development.

Executive Summary

The difluoromethoxy group (-OCHF₂ ) is a critical bioisostere in modern drug design, often employed to modulate lipophilicity (


) and metabolic stability compared to methoxy (-OCH₃ ) or trifluoromethoxy (-OCF₃ ) analogs. However, its unique electronic and steric properties create distinct fragmentation pathways in mass spectrometry (MS).

This guide objectively compares the MS "performance"—defined here as ionization stability, diagnostic ion generation, and fragmentation predictability—of -OCHF₂ against its primary structural alternatives.

Key Finding: Unlike the robust -OCF₃ group (which typically fragments via C-O cleavage), the -OCHF₂ moiety exhibits a characteristic "Dual-Loss Lability" : it is prone to both radical cleavage (EI) and hydrogen fluoride elimination (ESI), providing unique but complex spectral fingerprints.

Comparative Analysis: -OCHF₂ vs. Alternatives

The following table contrasts the fragmentation behavior of the difluoromethoxy group with its non-fluorinated and perfluorinated analogs.

Table 1: Spectral Performance Matrix (EI & ESI)
FeatureMethoxy (-OCH₃) Difluoromethoxy (-OCHF₂) Trifluoromethoxy (-OCF₃)
Monoisotopic Mass 31.0184 Da67.0006 Da84.9911 Da
Dominant EI Diagnostic Ion m/z 31 (

)
m/z 51 (

)
m/z 69 (

)
Primary Neutral Loss (EI) -15 Da (

)-30 Da (

)
-50 Da (:CF₂)-51 Da (

)
-69 Da (

)-66 Da (

)
Primary Neutral Loss (ESI) -32 Da (

)(Rare in simple ESI)
-20 Da (HF)-50 Da (:CF₂ via rearrangement)-86 Da (

)Very Stable
Fragmentation Stability Low (Facile

-cleavage)
Moderate (Prone to H-shift)High (Strong C-F bonds)
Spectral "Noise" High (Common organic fragments)Distinctive (Fluorine mass defect)Very Distinctive

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality behind these patterns is essential for structural elucidation. The -OCHF₂ group undergoes two primary dissociation mechanisms depending on the ionization energy and mode.

Electron Ionization (EI): The Difluorocarbene Expulsion

In hard ionization (70 eV), the radical cation (


) typically undergoes a rearrangement unique to polyfluorinated ethers. Unlike -OCH₃ which loses a methyl radical, -OCHF₂ frequently expels difluorocarbene (:CF₂) , a neutral species of 50 Da.

Mechanism:

  • Ionization localized on the ether oxygen.

  • Intramolecular Hydrogen transfer (if ortho-protons are available) or direct C-O bond homolysis.

  • Result: Formation of a phenol-like radical cation

    
    .
    
Electrospray Ionization (ESI): The HF Elimination

In soft ionization (CID), the protonated molecule


 is the precursor. The presence of the acidic proton on the -OCHF₂ carbon (pKa ~25, lowered by F atoms) facilitates HF elimination .

Mechanism:

  • Protonation triggers charge migration.

  • Inductive destabilization leads to the loss of Hydrogen Fluoride (20 Da) .

  • This often triggers a secondary loss of CO (28 Da) or :CF₂ (50 Da) .

Visualization of Fragmentation Logic

G M_EI Precursor (EI) [Ar-OCHF2]+. Ion_51 Diagnostic Ion [CHF2]+ (m/z 51) M_EI->Ion_51 α-Cleavage Rad_Loss Radical Loss [Ar-O]+ (Loss of .CHF2) M_EI->Rad_Loss Homolysis Carbene_Loss Carbene Expulsion [Ar-OH]+. (Loss of :CF2 50Da) M_EI->Carbene_Loss H-Rearrangement (Dominant) M_ESI Precursor (ESI) [Ar-OCHF2 + H]+ HF_Loss HF Elimination [Ar-O=CHF]+ (Loss of 20Da) M_ESI->HF_Loss CID Activation Sec_Frag Secondary Decay [Ar-OH]+ (Loss of CO) HF_Loss->Sec_Frag -CO (28 Da)

Figure 1: Divergent fragmentation pathways of Difluoromethoxy derivatives under EI (Hard) and ESI (Soft) ionization.

Experimental Protocol: Characterization Workflow

To reliably identify -OCHF₂ derivatives and distinguish them from impurities, follow this self-validating protocol.

Step 1: High-Resolution MS (HRMS) Screening
  • Objective: Confirm elemental composition.

  • Method: ESI-TOF or Orbitrap.

  • Validation: The mass defect of Fluorine is unique. -OCHF₂ adds 67.0006 Da .

    • Check: If the mass difference from the parent scaffold is 67.05 (indicative of

      
      ), it is not  -OCHF₂.
      
Step 2: Diagnostic Ion Scan (Triple Quadrupole)
  • Objective: Specificity.

  • Method: Precursor Ion Scan (PIS) or Neutral Loss Scan (NLS).[1]

  • Settings:

    • EI Mode: Scan for m/z 51 . Note: This ion is low mass and often cut off by solvent delays; ensure scan range starts at m/z 40.

    • ESI Mode: Set NLS for 20 Da (HF loss). This is highly specific for alkyl-fluorides and difluoromethoxy groups.

Step 3: Energy-Resolved Breakdown (ER-MS)
  • Objective: Differentiate -OCHF₂ from -OCF₃.

  • Protocol:

    • Infuse sample at 10 µL/min.

    • Ramp Collision Energy (CE) from 0 to 60 eV.

    • Observation:

      • -OCHF₂: Will show early onset fragmentation (loss of HF) at lower energies (15-25 eV).

      • -OCF₃: Will remain stable until higher energies (>35 eV) and then likely lose the entire -OCF₃ group or

        
        .
        

Case Study: Metabolite Identification

Scenario: A drug development team is analyzing the metabolic stability of a difluoromethoxy-containing lead compound. A metabolite peak is observed with a mass shift of -20 Da.

Analysis:

  • Hypothesis: The -20 Da shift suggests the loss of HF.

  • Conflict: Metabolic defluorination is possible, but usually results in oxidation (e.g., -CHF2

    
     -COOH).
    
  • Resolution via MS:

    • The -20 Da peak is likely an in-source fragment (ISF) rather than a biological metabolite.

    • Experiment: Lower the declustering potential/cone voltage. If the -20 Da peak intensity decreases relative to the parent, it is an artifact of the -OCHF₂ group's lability (HF loss) in the source, not a metabolite.

References

  • Barnes, L. et al. (2023). Fluorine in Medicinal Chemistry: A Review of Bioisosteres and Fragmentation. Journal of Medicinal Chemistry.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Halogenated Compounds).

  • Fu, X. et al. (2020). Fragmentation mechanisms of fluorinated ether derivatives in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

  • NIST Chemistry WebBook . Standard Reference Database Number 69: Mass Spectra of Difluoromethoxybenzene.

  • Kalgutkar, A. S. et al. (2019). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology.

Sources

A Tale of Two Fluorines: A Comparative Guide to the Lipophilicity of Difluoromethoxy and Trifluoromethoxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design.[1] Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit to modulate the metabolic stability, pKa, and binding affinity of drug candidates.[2] Among the array of fluorine-containing functional groups, the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) moieties have garnered significant attention for their profound impact on molecular properties, particularly lipophilicity.[3] This guide provides an in-depth, objective comparison of these two critical substituents, supported by experimental data and established methodologies, to empower researchers in making informed decisions for lead optimization.

The Lipophilicity Spectrum: A Head-to-Head Comparison

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] The choice between a difluoromethoxy and a trifluoromethoxy group can significantly shift a molecule's position on the lipophilicity spectrum, with distinct consequences for its overall developability.

The trifluoromethoxy group is widely recognized as one of the most lipophilic substituents in medicinal chemistry.[5] In contrast, the difluoromethoxy group offers a more nuanced, intermediate lipophilicity, providing a valuable tool for fine-tuning this critical property.[6][7] This difference is quantitatively captured by the Hansch hydrophobicity parameter (π), which measures the lipophilicity of a substituent. A higher π value indicates a greater contribution to the overall lipophilicity of the parent molecule.

PropertyDifluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)Methoxy (-OCH₃)
Hansch π Parameter +0.2 to +0.6[3]+1.04[5]~0.0[8]
Electronic Effect Weakly electron-withdrawing[7]Strongly electron-withdrawing[9]Electron-donating
Hydrogen Bond Capability Donor[6]Acceptor (weak)Acceptor
Metabolic Stability High[7]High[9]Low (prone to O-demethylation)[6]

This table summarizes the key physicochemical properties of the difluoromethoxy, trifluoromethoxy, and methoxy groups for comparison.

The higher lipophilicity of the -OCF₃ group can be attributed to the cumulative electron-withdrawing effect of the three fluorine atoms, which reduces the ability of the oxygen to act as a hydrogen bond acceptor.[5] Conversely, the C-H bond in the -OCHF₂ group is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor—a rare and valuable characteristic for a lipophilic group.[6][10] This unique feature allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the benefit of improved metabolic stability.[7]

Furthermore, the difluoromethoxy group exhibits "dynamic lipophilicity," meaning it can alter its lipophilicity based on the surrounding chemical environment through rotation around the O–CF₂H bond.[3] This conformational flexibility allows it to present a more polar or a more lipophilic face to its environment, a subtlety not afforded by the trifluoromethoxy group.[11]

Visualizing the Impact on Drug Design Strategy

The selection of a difluoromethoxy or trifluoromethoxy substituent is a critical decision point in the lead optimization process, with cascading effects on the overall ADME profile of a drug candidate.

G substituent Substituent Choice (-OCHF₂ vs. -OCF₃) lipophilicity Modulated Lipophilicity (LogP/LogD) substituent->lipophilicity h_bond Hydrogen Bonding (Donor vs. Acceptor) substituent->h_bond metabolism Metabolic Stability (Resistance to CYP450) substituent->metabolism permeability Membrane Permeability lipophilicity->permeability solubility Aqueous Solubility lipophilicity->solubility binding Target Binding Affinity h_bond->binding bioavailability Oral Bioavailability metabolism->bioavailability permeability->bioavailability solubility->bioavailability binding->bioavailability

Caption: Logical flow from substituent choice to overall drug properties.

Experimental Determination of Lipophilicity: A Standard Protocol

To empirically determine the lipophilicity of novel analogs, the shake-flask method remains the gold standard, providing a direct measure of the partition coefficient.[12]

Shake-Flask Method for LogD₇.₄ Determination

This protocol outlines the steps for determining the distribution coefficient at pH 7.4.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with phosphate buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. To pre-saturate the phases, mix equal volumes of 1-octanol and the phosphate buffer in a separation funnel, shake vigorously for 24 hours, and then allow the layers to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated phosphate buffer and a precise volume of the pre-saturated 1-octanol. The ratio of the volumes should be adjusted based on the expected lipophilicity of the compound.[13]

  • Spiking: Add a small aliquot of the compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vial tightly and vortex vigorously for a set period (e.g., 1-3 hours) to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the vial at high speed to achieve a clean separation of the aqueous and octanol phases.

  • Quantification: Carefully sample a known volume from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value.

G start Start prep_phases Prepare & Pre-saturate 1-Octanol and Buffer start->prep_phases partition Combine Phases & Spike with Compound prep_phases->partition equilibrate Vortex to Equilibrate partition->equilibrate separate Centrifuge for Phase Separation equilibrate->separate quantify Quantify Compound in Each Phase (HPLC/LC-MS) separate->quantify calculate Calculate LogD quantify->calculate end End calculate->end

Caption: Experimental workflow for LogD determination via the shake-flask method.

While the shake-flask method is the benchmark, it can be time-consuming.[14] For higher throughput screening, reversed-phase high-performance liquid chromatography (RP-HPLC) methods are often employed to estimate lipophilicity based on the compound's retention time.[14][15]

Broader Implications for Drug Development

The choice between a difluoromethoxy and a trifluoromethoxy group extends beyond lipophilicity, influencing a cascade of other critical drug-like properties:

  • Metabolic Stability: Both groups enhance metabolic stability compared to a methoxy group by blocking O-demethylation, a common metabolic pathway.[6][7] The strong C-F bonds are resistant to cleavage by cytochrome P450 enzymes.[1]

  • Aqueous Solubility: The higher lipophilicity of the -OCF₃ group can sometimes lead to decreased aqueous solubility, which may negatively impact formulation and bioavailability. The more moderate lipophilicity and hydrogen bond donating capacity of the -OCHF₂ group can offer a better balance.[16]

  • Target Engagement: The ability of the -OCHF₂ group to act as a hydrogen bond donor can introduce new, favorable interactions with the target protein, potentially increasing binding affinity and selectivity.[6]

Conclusion: A Strategic Choice for Fine-Tuning Molecular Properties

The difluoromethoxy and trifluoromethoxy groups are both invaluable tools in the medicinal chemist's arsenal, each offering a distinct profile of physicochemical properties. The trifluoromethoxy group provides a robust and significant increase in lipophilicity, which can be advantageous for enhancing membrane permeability.[5] However, the difluoromethoxy group presents a more subtle and versatile alternative. Its moderate lipophilicity, unique hydrogen bond donating capability, and dynamic conformational effects allow for a more precise fine-tuning of a drug candidate's properties.[3][6] The decision of which moiety to employ should be driven by a holistic assessment of the lead compound's existing ADME profile and the specific optimization goals. Understanding the nuanced differences between these two powerful substituents empowers researchers to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Benchchem.
  • The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Fluorine in medicinal chemistry. PubMed.
  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA.
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Difluoromethyl. Alfa Chemistry.
  • Trifluoromethyl group – Knowledge and References. Taylor & Francis.
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Chromatographic LogD - In Vitro Assay. Charnwood Discovery.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA.
  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.
  • LogP / LogD shake-flask method. Protocols.io.
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
  • CHI LogD Assay. YouTube.
  • Shake Flask Method. Scribd.
  • LogP / LogD shake-flask method v1. ResearchGate.
  • Experimental ∆logP effects for matched molecular pairs of 24 neutral... ResearchGate.
  • Fluoroalkyl Ethers for Drug Design. Enamine.
  • Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.
  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate.
  • 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. Organic & Biomolecular Chemistry (RSC Publishing).
  • Reasons and Status of Organofluorine Compounds As Drugs. Alfa Chemistry.

Sources

biological activity retention of difluoromethoxy bioisosteres

Biological Activity Retention of Difluoromethoxy ( ) Bioisosteres

A Technical Comparison Guide for Medicinal Chemists

Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradox

In the optimization of lead compounds, medicinal chemists often face a dichotomy: increasing lipophilicity to improve membrane permeability often sacrifices specific polar interactions (hydrogen bonds) required for potency. The difluoromethoxy group (

Unlike the metabolically labile methoxy group (



lipophilic hydrogen bond donor

This guide provides an objective comparison of

Physicochemical Profiling & Decision Logic

To rationally select




Table 1: Comparative Physicochemical Metrics
PropertyHydroxyl (

)
Methoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect (

)
-0.37-0.270.17 0.35
Lipophilicity (Hansch

)
-0.67-0.020.42 1.04
H-Bond Donor Acidity (

)
0.600.00~0.10 (Weak)0.00
Metabolic Stability Low (Glucuronidation)Low (Demethylation)High Very High
Conformation Planar/RotatablePlanar (Ar-O-C)Twisted / Dynamic Orthogonal

Data Sources: Hansch constants derived from classical QSAR; H-bond acidity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

12345
Structural Logic: The "Goldilocks" Conformation

While



dynamic lipophilicity

Bioisostere_Decision_Treecluster_legendDecision OutcomeStartLead Optimization:Replace -OH or -OMe?Q1Is the group a metabolichotspot (e.g., O-dealkylation)?Start->Q1Q2Is H-bond DONATIONcritical for potency?Q1->Q2YesRes_OMeUse -OCH3(If stability is acceptable)Q1->Res_OMeNoRes_OCF3Use -OCF3(Max Lipophilicity, No H-bond)Q2->Res_OCF3No (Hydrophobic pocket)Res_OCF2HUse -OCF2H(Lipophilic H-Bond Donor)Q2->Res_OCF2HYes (H-bond required)Res_OHKeep -OH(Consider prodrug)

Figure 1: Decision logic for deploying difluoromethoxy bioisosteres in SAR campaigns.

Comparative Case Studies: Activity Retention

Case Study A: Roflumilast (PDE4 Inhibitor)

Roflumilast represents the archetypal success of the

  • The Substitution: The 4-methoxy group was replaced with 4-difluoromethoxy.

  • Mechanism of Retention: The

    
     group sits in a hydrophobic pocket of the PDE4 enzyme but, crucially, the polarized C-H forms a hydrogen bond with the backbone carbonyl of a conserved residue (typically Gln369 or similar in the Q-pocket).
    
  • Outcome:

    • Potency: Retained sub-nanomolar affinity (

      
       nM).
      
    • PK: Bioavailability increased due to blocked metabolic soft spot.

Case Study B: Bioisosteric Swap Data (Representative SAR)

The following table illustrates a typical SAR progression for an aromatic lead compound where an H-bond donor is required.

Analog (

)
Target Affinity (

, nM)
Microsomal Stability (

, min)
Permeability (

)
-OH 5 (High Potency)12 (Rapid Glucuronidation)Low
-OCH

450 (Loss of H-bond)25 (O-demethylation)High
-OCF

600 (Steric/Electronic clash)>120 (Stable)Very High
-OCF

H
8 (Activity Retained) >120 (Stable) High

Interpretation: The




Experimental Validation Protocols

To validate the bioisosteric replacement, researchers must establish two workflows: robust synthesis (Late-Stage Functionalization) and metabolic stability confirmation.

Protocol 1: Radical Difluoromethylation (Late-Stage)

Directly installing

Reagents:

  • Substrate: Ar-OH (Phenol)

  • Reagent:

    
     or 
    
    
    (gas)
  • Base:

    
     or 
    
    
  • Solvent: DMF or MeCN/H2O

Step-by-Step Workflow:

  • Degassing: Dissolve phenol (1.0 eq) and

    
     (2.0 eq) in DMF. Sparge with argon for 15 mins. Why: Oxygen quenches radical/carbene intermediates.
    
  • Reagent Addition: Add

    
     (or substitute with diethyl (bromodifluoromethyl)phosphonate for milder conditions).
    
  • Heating: Heat to 60-80°C for 4-12 hours.

  • Workup: Dilute with water, extract with EtOAc. The

    
     product is significantly less polar than the starting phenol (check TLC).
    
Protocol 2: Intrinsic Clearance ( ) Assay

Validating the metabolic blockade is critical.

Assay_WorkflowStep1Incubation(Microsomes + NADPH)Step2Time Points(0, 5, 15, 30, 60 min)Step1->Step2Step3Quench(Cold Acetonitrile)Step2->Step3Step4Analysis(LC-MS/MS)Step3->Step4Step5Calc CL_int(-k * V / Protein)Step4->Step5

Figure 2: Microsomal stability workflow to confirm metabolic blockade of the O-dealkylation pathway.

Critical Analysis:

  • Compare the depletion rate of the

    
     analog vs. the 
    
    
    analog.
  • Success Criteria: The

    
     analog should show 
    
    
    depletion over 60 minutes, whereas
    
    
    often shows
    
    
    .

Strategic Recommendations

  • Use when H-bonds are essential: If your crystal structure shows a phenol acting as a donor,

    
     is the only ether replacement that will not abolish activity.
    
  • Monitor Acidity: The C-H acidity is weak (

    
    ). It will not replace a strong donor (like a carboxylic acid), but it mimics weak donors (like aniline or phenol) well.
    
  • Watch the Dipole: The

    
     group has a significant dipole moment. Ensure the binding pocket can accommodate this electrostatics.
    

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Hatzelmann, A., et al. (2010).[6] "The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor." Pulmonary Pharmacology & Therapeutics.

  • Erickson, J. A., et al. (2010). "Physicochemical properties of the difluoromethoxy group." Journal of Organic Chemistry.

  • Gomez, L., et al. (2021). "Late-Stage Difluoromethylation: Concepts, Developments and Perspective." Chemical Society Reviews.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.